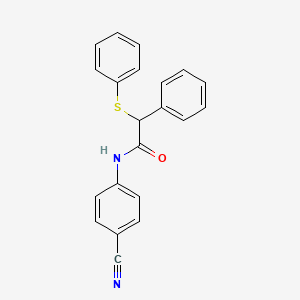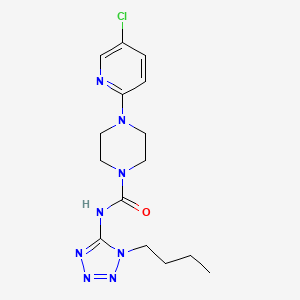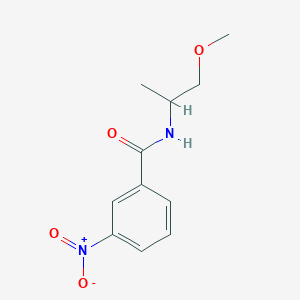
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide, also known as NSC745887, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, this compound can alter gene expression and induce cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In macrophages, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to modulate the activity of proteins involved in the regulation of cell cycle progression and DNA repair.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is not water-soluble and must be dissolved in organic solvents such as DMSO or ethanol. This compound is also unstable in solution and must be stored at -20°C.
Future Directions
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide. One area of research is the development of this compound analogs with improved potency and selectivity for HDAC inhibition. Another area of research is the investigation of this compound in combination with other anticancer agents or immunomodulatory drugs. Additionally, this compound could be studied for its potential therapeutic effects in other areas such as neurodegenerative diseases or autoimmune disorders.
Conclusion
This compound is a compound that has potential therapeutic properties in various areas of scientific research. Its ability to inhibit HDAC activity and modulate gene expression makes it a promising candidate for the development of new anticancer drugs or anti-inflammatory agents. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential therapeutic properties in various areas of scientific research. One study found that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, in vitro and in vivo. Another study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(13-21-2)19-18(20)17(15-9-5-3-6-10-15)22-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWAGJOYBEIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)
![{[4-(ethoxycarbonyl)phenyl]amino}(oxo)acetic acid](/img/structure/B3954029.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3954035.png)
![2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3954042.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954043.png)

![3-[(4-ethoxyphenyl)amino]-1,3-diphenyl-2-propen-1-one](/img/structure/B3954067.png)
![3-(2,5-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3954069.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3954088.png)

![isopropyl 4-[(4-methylphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3954103.png)